molecular formula C10H8ClNO2 B1464755 Methyl 6-chloro-1H-indole-4-carboxylate CAS No. 1082040-57-0

Methyl 6-chloro-1H-indole-4-carboxylate

Cat. No. B1464755
M. Wt: 209.63 g/mol
InChI Key: DJXHUOUZHKUEKC-UHFFFAOYSA-N
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Description

“Methyl 6-chloro-1H-indole-4-carboxylate” is a chemical compound with the CAS Number: 1082040-57-0 . It has a molecular weight of 209.63 and its IUPAC name is methyl 6-chloro-1H-indole-4-carboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 6-chloro-1H-indole-4-carboxylate” is 1S/C10H8ClNO2/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9/h2-5,12H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 6-chloro-1H-indole-4-carboxylate” is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis and Chemical Applications

Methyl 6-chloro-1H-indole-4-carboxylate serves as a versatile intermediate in the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. For example, robust synthetic routes have been developed for key intermediates in the preparation of HIV non-nucleoside reverse transcriptase inhibitors, leveraging intermediates such as methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, which share structural similarities with methyl 6-chloro-1H-indole-4-carboxylate. This demonstrates the compound's role in facilitating the synthesis of pharmacologically relevant entities without the need for potentially hazardous species or regioisomeric by-products, thereby enhancing the efficiency and safety of the synthetic process (Mayes et al., 2010).

Additionally, the compound has been implicated in the synthesis of antimalarial agents, indicating its utility in generating scaffolds for the development of new therapeutic agents. For instance, its structural analogs have been employed in the synthesis of 11-chloroneocryptolepines, which are critical intermediates for antimalarial agents, showcasing the compound's potential in contributing to global health initiatives by enabling the preparation of novel antimalarial pharmacophores with enhanced reactivity and simplified purification steps (Wang et al., 2014).

Molecular Docking and Drug Discovery

Methyl 6-chloro-1H-indole-4-carboxylate and its derivatives have also been explored in molecular docking studies to predict binding interactions with target proteins, such as EGFR, which is pivotal in the drug discovery process. These studies help in understanding the potential therapeutic applications of compounds synthesized from methyl 6-chloro-1H-indole-4-carboxylate, thereby contributing to the identification and development of new drugs with optimized binding affinities for their respective targets (Reddy et al., 2022).

Spectroscopic Probes for Biological Applications

Beyond its synthetic utility, methyl 6-chloro-1H-indole-4-carboxylate has been identified as a promising fluorescent and infrared probe for studying local protein environments and hydration. Its derivative, methyl indole-4-carboxylate, exhibits properties that make it suitable for probing the local structure and dynamics of proteins. This application is significant for biochemical and biophysical research, enabling the detailed investigation of protein folding, dynamics, and interactions at the molecular level (Liu et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

methyl 6-chloro-1H-indole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXHUOUZHKUEKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CNC2=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694620
Record name Methyl 6-chloro-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chloro-1H-indole-4-carboxylate

CAS RN

1082040-57-0
Record name Methyl 6-chloro-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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